4-Bromo-2-(pyrimidin-5-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-pyrimidin-5-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-6-3-12-7(11-6)5-1-9-4-10-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLTOXTGTUITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Role of Halogenation
Rationale for Investigating Halogenated Heterocyclic Systems, with Emphasis on Bromine
Halogenated heterocycles are of paramount importance in modern organic synthesis. The presence of a halogen atom, such as bromine, can profoundly influence a molecule's physical, chemical, and biological properties. Bromine, in particular, offers a unique balance of reactivity and stability.
The carbon-bromine bond in 4-Bromo-2-(pyrimidin-5-yl)thiazole is susceptible to a variety of chemical transformations, most notably cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of substituents at the C4-position of the thiazole ring, a feature that is instrumental in the synthesis of complex target molecules. The selective reactivity of the bromine atom enables chemists to build molecular complexity in a controlled and predictable manner. For instance, brominated intermediates are frequently employed in the synthesis of novel compounds with potential therapeutic applications. nih.govnih.gov
A Versatile Building Block for Future Discovery
Overview of Research Trajectories for this compound as a Reactive Intermediate
The primary research trajectory for this compound lies in its application as a versatile building block for the synthesis of more complex heterocyclic systems. Its utility is centered around the reactivity of the bromine atom, which serves as a handle for introducing molecular diversity.
The structure of this compound makes it an ideal precursor for the synthesis of a variety of derivatives. The pyrimidine moiety offers sites for potential modification, while the brominated thiazole ring is primed for cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of aryl, heteroaryl, alkyl, and other functional groups at the 4-position of the thiazole ring, leading to the generation of novel compounds with potentially interesting biological or material properties.
For example, the development of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as potent CDK4/6 inhibitors highlights the potential of this scaffold in medicinal chemistry. nih.gov Although this specific example has the pyrimidine linked at the thiazole's 5-position, it underscores the therapeutic promise of pyrimidinyl-thiazole structures. The bromo-substituted analogue provides a direct route to further explore this chemical space.
The investigation of this compound as a reactive intermediate is a promising avenue for the discovery of new chemical entities with diverse applications. Its synthesis and subsequent reactions will undoubtedly contribute to the expanding toolkit of synthetic chemists and accelerate the development of novel functional molecules.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the 4-position of the thiazole ring is a key site for functionalization, primarily through nucleophilic substitution reactions. These transformations are often facilitated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying this compound. The general mechanism for these reactions, such as the Suzuki coupling, involves an oxidative addition of the organic halide to the palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Suzuki Coupling: This reaction is widely used for creating carbon-carbon bonds by coupling the bromo-thiazole with boronic acids or their esters. digitellinc.com For instance, the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with arylboronic acids has been shown to be an effective method for synthesizing diarylated pyrimidines, highlighting the reactivity of halogenated pyrimidines. nih.gov A similar reactivity can be expected for this compound. The synthesis of various 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles has been achieved through a palladium-catalyzed borylation followed by a Suzuki cross-coupling reaction of 4-bromo-2-ketothiazoles. nih.gov
| Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| 4-bromo-2-ketothiazoles and haloheteroaromatics | Pd catalysts (Cy-JohnPhos and XPhos ligands) | 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles | nih.gov |
| 2,4-dichloropyrimidine and aryl/heteroaryl boronic acids | Microwave-assisted, Pd catalyst | C4-substituted pyrimidines | mdpi.com |
| Bromo-substituted quinazolines and boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |
Negishi Coupling: The Negishi coupling offers a mild and efficient method for forming Csp³-Csp² bonds by reacting the brominated thiazole with organozinc reagents. d-nb.info This reaction has been successfully used for the alkylation of brominated tryptophans and the synthesis of tryptophan regioisomers. d-nb.info The high functional group tolerance of Negishi coupling makes it a valuable tool for late-stage functionalization. orgsyn.orgnih.gov For example, 5-bromo-2-pyridylzinc iodide, prepared through the direct reaction of 5-bromo-2-iodopyridine (B1269129) with active zinc, has been used in various coupling reactions. researchgate.net
| Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Bromotryptophan and alkyl iodides | Pd-catalyzed | Alkylated tryptophans | d-nb.info |
| 5-bromo-2-iodopyridine and active zinc | - | 5-bromo-2-pyridylzinc iodide | researchgate.net |
Sonogashira Coupling: This palladium-catalyzed reaction is instrumental in forming carbon-carbon bonds between the 4-bromothiazole (B1332970) and terminal alkynes. researchgate.net The Sonogashira coupling has been utilized in the synthesis of various heterocyclic compounds, including mGlu5 antagonists. researchgate.net A convenient synthesis of alkyne-spacer derivatives from diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine compounds has been reported using the Sonogashira cross-coupling reaction. nih.gov
| Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| 4-Bromo-2-methylthiazole and terminal alkynes | Pd catalyst | Alkynylated thiazoles | researchgate.net |
| Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine and alkynes | Pd catalyst | Alkyne-spacer derivatives | nih.gov |
Stille Coupling: The Stille reaction provides a pathway for the synthesis of 2-hetarylthiazoles by reacting halothiazoles with organostannanes. researchgate.net This reaction has been shown to be effective, although the formation of by-products can occur. researchgate.net
Other Metal-Catalyzed Transformations and Functionalizations
Beyond palladium catalysis, other metals can be employed to functionalize the 4-bromothiazole core. For instance, pyridyl pyrimidylsulfones can act as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. nih.gov
Electrophilic Aromatic Substitution on Thiazole and Pyrimidine Rings
The thiazole ring exhibits specific reactivity towards electrophiles. The C5 position is generally the most susceptible to electrophilic attack, followed by the C4 position. pharmaguideline.com The presence of an electron-donating group at the C2 position can further facilitate electrophilic substitution at the C5 position. pharmaguideline.com Bromination of pyrazolotriazolopyrimidines with bromine in acetic acid has been shown to yield dibromo derivatives, indicating the susceptibility of the heterocyclic system to electrophilic attack. mdpi.com
Manipulation of Functional Groups on the Pyrimidine Moiety
Functional groups on the pyrimidine ring can be manipulated to create diverse derivatives. For example, the nucleophilic substitution of one or two bromine atoms on a nih.govresearchgate.netacs.orgthiadiazolo[3,4-d]pyridazine core with various nucleophiles has been demonstrated. mdpi.com The regioselective displacement of a chlorine atom on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) has also been studied, showing that the 4-position is preferentially substituted. researchgate.net
Chemo-, Regio-, and Stereoselective Reactions of this compound
The presence of multiple reactive sites on this compound allows for the exploration of selective reactions. The regiocontrolled synthesis of substituted thiazoles from ethyl 2-bromo-5-chloro-4-thiazolecarboxylate using sequential palladium-catalyzed coupling reactions has been described, demonstrating the potential for regioselectivity. acs.org The development of a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors showcases the importance of regioselective synthesis in medicinal chemistry. nih.gov
Computational and Theoretical Investigations of 4 Bromo 2 Pyrimidin 5 Yl Thiazole
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Regrettably, specific HOMO-LUMO energy values and detailed molecular orbital diagrams for 4-Bromo-2-(pyrimidin-5-yl)thiazole are not available in the reviewed literature. Computational studies on analogous compounds, such as other substituted thiazoles and pyrimidines, suggest that the HOMO is likely to be distributed over the electron-rich thiazole (B1198619) ring, while the LUMO may be centered on the electron-deficient pyrimidine (B1678525) ring. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO.
Table 1: Hypothetical Electronic Properties of this compound (Data Not Currently Available)
| Parameter | Predicted Value | Significance |
| HOMO Energy | Data not available | Relates to electron-donating ability |
| LUMO Energy | Data not available | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and stability |
Further density functional theory (DFT) calculations would be necessary to accurately determine these values and visualize the orbital distributions.
Conformational Analysis and Tautomeric Studies
The three-dimensional conformation of this compound influences its biological activity and physical properties. The molecule's key conformational feature is the dihedral angle between the pyrimidine and thiazole rings.
Specific conformational analysis and tautomeric studies for this compound have not been reported. For similar 2,5-disubstituted thiazoles, the rotational barrier between the two rings is generally low, allowing for a range of conformations. However, steric hindrance between the hydrogen atoms on the pyrimidine ring and the bromine atom on the thiazole ring could influence the preferred orientation.
Tautomerism is not expected to be a significant factor for this compound under normal conditions, as there are no readily mobile protons.
Table 2: Potential Conformational and Tautomeric Data for this compound (Data Not Currently Available)
| Study Type | Key Parameters | Findings |
| Conformational Analysis | Dihedral angle (pyrimidine-thiazole) | Data not available |
| Rotational energy barrier | Data not available | |
| Tautomeric Studies | Relative energies of tautomers | Data not available |
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling can predict a molecule's reactivity by calculating various descriptors, such as electrostatic potential maps and Fukui functions. These tools help identify sites susceptible to electrophilic or nucleophilic attack.
For this compound, it can be hypothesized that the nitrogen atoms of the pyrimidine ring would be the most likely sites for protonation or electrophilic attack. The carbon atom bearing the bromine atom on the thiazole ring could be susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions.
However, without specific computational studies, these predictions remain qualitative. Detailed reaction pathway modeling, including transition state calculations, would be required to provide quantitative insights into the kinetics and thermodynamics of potential reactions.
Table 3: Predicted Reactivity Descriptors for this compound (Data Not Currently Available)
| Descriptor | Predicted Reactive Sites |
| Electrostatic Potential | Negative potential around pyrimidine nitrogens |
| Fukui Functions | Data not available |
| Nucleophilic Attack Sites | Carbon bearing the bromine atom |
| Electrophilic Attack Sites | Pyrimidine nitrogen atoms |
Spectroscopic Property Predictions and Correlations with Experimental Data
Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
No published studies were found that report the predicted spectroscopic data for this compound. Such calculations, typically performed using methods like DFT and time-dependent DFT (TD-DFT), would provide valuable reference data for chemists working with this compound.
Table 4: Predicted Spectroscopic Data for this compound (Data Not Currently Available)
| Spectroscopy Type | Predicted Data |
| ¹H NMR | Chemical shifts and coupling constants |
| ¹³C NMR | Chemical shifts |
| IR | Vibrational frequencies and intensities |
| UV-Vis | Maximum absorption wavelengths (λmax) and oscillator strengths |
Solvent Effects on Electronic Properties and Reactivity using Continuum Models
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects.
There are no available studies that have computationally investigated the effect of different solvents on the electronic properties and reactivity of this compound. Such studies would be beneficial for understanding its behavior in various reaction conditions and for predicting solvatochromic effects.
Table 5: Potential Solvent Effect Data for this compound (Data Not Currently Available)
| Property | Solvent | Predicted Effect |
| HOMO-LUMO Gap | Polar vs. Nonpolar | Data not available |
| Dipole Moment | Various solvents | Data not available |
| UV-Vis λmax | Various solvents | Data not available |
While the chemical structure of this compound suggests interesting electronic and reactive properties, there is a significant lack of specific computational and theoretical data in the public domain. The information presented in this article is largely based on extrapolations from related compounds and general chemical principles. To fully unlock the potential of this molecule, dedicated computational studies are essential to provide a solid theoretical foundation for future experimental work.
Advanced Applications of 4 Bromo 2 Pyrimidin 5 Yl Thiazole As a Building Block in Organic Chemistry
Utilization in the Construction of Complex Polyheterocyclic Systems
The inherent reactivity of the bromine atom and the strategic placement of nitrogen atoms make 4-Bromo-2-(pyrimidin-5-yl)thiazole an excellent starting point for synthesizing fused and multi-ring heterocyclic systems. The thiazole (B1198619) and pyrimidine (B1678525) rings themselves can participate in or influence a variety of cyclization reactions.
Research Findings: The synthesis of complex polyheterocyclic systems often involves leveraging the bromo-substituent for cross-coupling reactions or using the nitrogen-rich core to direct further ring formations. For instance, the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, and derivatives of this core structure are then elaborated. scielo.brfarmaciajournal.com The bromine atom on the thiazole ring is a key functional handle, allowing for the introduction of various substituents through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the connection of the thiazole-pyrimidine core to other aromatic or heterocyclic systems, thereby constructing elaborate molecular architectures. nih.gov
Furthermore, the pyrimidine ring can be synthesized through condensation reactions, and when linked to a thiazole, it creates a scaffold that is a bioisostere of purine, known as thiazolo[4,5-d]pyrimidine. nih.govresearchgate.net This structural similarity to essential biological molecules has driven extensive research into developing fused systems based on this core. nih.gov Synthetic strategies often involve intramolecular cyclization of appropriately substituted precursors derived from the initial bromo-thiazole compound. For example, a hydrazide derivative of a thiazole can be cyclized to form various azoles, such as oxadiazoles (B1248032) or triazoles, attached to the core scaffold. farmaciajournal.comresearchgate.net
The creation of these polyheterocyclic frameworks is of significant interest in medicinal chemistry and materials science. By fusing additional rings onto the this compound skeleton, chemists can fine-tune the electronic properties, solubility, and spatial arrangement of the final molecule, leading to novel functions and activities. nih.govresearchgate.net
Table 1: Examples of Polyheterocyclic Systems Derived from Thiazole Precursors
| Precursor Type | Reaction Type | Resulting Polyheterocyclic System | Reference |
|---|---|---|---|
| Thiazole-carbohydrazide | Condensation/Cyclization | Thiazolyl-oxadiazoles | farmaciajournal.com |
| Thiazole-carbohydrazide | Reaction with Allyl isothiocyanate | Thiazolyl-triazole-thiones | researchgate.net |
| 2-Chloro-acetoacetate & Thiourea (B124793) | Hantzsch Reaction / Cyclization | Thiazolo[4,5-d]pyrimidines | nih.gov |
| Bromo-thiazole | Suzuki/Stille Coupling | Aryl-substituted thiazoles | nih.gov |
| Amino-pyrazole-pyrido-pyrimidine | Cyclocondensation | Fused Pyrimido-pyrido-pyrazolo-pyrimidines | nih.govresearchgate.net |
Integration into Ligand Architectures for Catalysis
The nitrogen atoms present in both the pyrimidine and thiazole rings of this compound make it an attractive candidate for incorporation into ligands for metal-catalyzed reactions. The lone pairs on these nitrogen atoms can coordinate to metal centers, forming stable complexes that can act as catalysts.
Research Findings: Polypyridine ligands, which feature multiple nitrogen-containing aromatic rings, are workhorses in coordination chemistry and catalysis. The 2-(pyrimidin-5-yl)thiazole moiety can be considered a structural analogue to well-known bidentate or tridentate ligands like bipyridine or terpyridine. The synthesis of such ligands often involves the strategic assembly of pyridine (B92270) or pyrimidine rings. researchgate.net The bromine atom on the this compound scaffold serves as a crucial attachment point for building larger, multidentate ligand systems. Through cross-coupling reactions, this building block can be connected to other nitrogen-containing heterocycles to create complex ligand architectures designed for specific catalytic applications or for the formation of advanced coordination polymers. While direct research on this compound in catalysis is emerging, the principles are well-established with similar heterocyclic systems. The electronic properties of the resulting metal complexes, and thus their catalytic activity, can be systematically tuned by modifying the substituents on either the pyrimidine or thiazole ring.
Role in Scaffold Diversity and Exploration for Structure-Reactivity Relationships
In medicinal chemistry, generating a library of structurally related compounds (scaffold diversity) is a cornerstone of drug discovery. This allows for the systematic exploration of how changes in a molecule's structure affect its biological activity, a process known as establishing structure-activity relationships (SAR). This compound is an ideal starting scaffold for such explorations.
Research Findings: The 4-(thiazol-5-yl)pyrimidine core is a recognized "privileged scaffold" in drug discovery, particularly for the development of protein kinase inhibitors. nih.govresearchgate.netnih.gov Kinases are crucial cell signaling proteins, and their dysregulation is a hallmark of cancer. Researchers have designed and synthesized extensive libraries of 4-(thiazol-5-yl)pyrimidine derivatives to probe their inhibitory effects on various kinases, most notably cyclin-dependent kinases (CDKs). nih.govacs.orgnih.govnih.gov
In a typical synthetic approach, the bromine atom of this compound or a related precursor can be replaced with various functional groups through nucleophilic substitution or cross-coupling reactions. nih.gov Scientists systematically introduce different substituents at this position and other points on the scaffold and then test the resulting compounds for their ability to inhibit the target enzyme.
For example, studies on CDK9 inhibitors revealed that the nature of the group at the C5-position of the pyrimidine ring is critical for activity. nih.govacs.org Similarly, modifications on the thiazole ring also significantly impact both potency and selectivity against different CDK isotypes (e.g., CDK2 vs. CDK9). acs.org This systematic modification and biological testing allow for the development of highly potent and selective inhibitors. One optimized compound, 12u from a study, showed a CDK9 inhibitory concentration (IC50) of just 7 nM and over 80-fold selectivity against the related CDK2 enzyme. nih.gov
Table 2: Structure-Activity Relationship (SAR) Highlights for Thiazolyl-pyrimidine based CDK Inhibitors
| Compound Series | Scaffold Position Modified | Observation | Biological Target | Reference |
|---|---|---|---|---|
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | C5 of Pyrimidine | Substitution is critical for potency and selectivity | CDK9 | nih.govacs.org |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | C2 of Thiazole | Small alkylamino groups reduce CDK2/4 activity while maintaining CDK9 potency | CDK2/4/9 | acs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | General Scaffold | Medicinal chemistry optimization led to orally bioavailable inhibitors with high selectivity | CDK4/6 | nih.gov |
| 5-(Pyrimidin-4-yl)thiazol-2-yl ureas | Urea Moiety | Identification of novel compounds inhibiting CDK8 | CDK8 | google.com |
Precursor for Advanced Materials and Organic Frameworks
The unique electronic and structural features of the 2-(pyrimidin-5-yl)thiazole core make it a promising precursor for the development of advanced functional materials. These include photo- or electro-active systems and highly ordered, porous structures like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).
Research Findings: Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole, are known to be planar, rigid, and electron-deficient π-conjugated systems. mdpi.commdpi.comrsc.org These characteristics are highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, as they facilitate efficient electron transport and possess intrinsic fluorescence. mdpi.com The this compound building block can be used to introduce this electronically active core into larger polymeric or supramolecular structures.
The bromine atom provides a reactive site for polymerization or for linking to other molecular units in the synthesis of COFs or MOFs. mdpi.com For example, thiazolo[5,4-d]thiazole-based COFs have been synthesized and shown to be effective in photocatalysis. mdpi.com The electron-deficient nature of the thiazole-based core promotes the separation of photo-generated electron-hole pairs, a key process in photocatalysis and photovoltaics. By reacting difunctionalized thiazole-pyrimidine precursors (which can be derived from the bromo- derivative) with multitopic linkers, it is possible to construct highly ordered, porous frameworks. These materials have potential applications in gas storage, separation, sensing, and catalysis, leveraging both the porous nature of the framework and the electronic properties of the thiazole-pyrimidine unit. mdpi.commdpi.com
Table 3: Potential Applications in Advanced Materials
| Material Class | Key Structural Feature | Potential Application | Underlying Principle | Reference |
|---|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Thiazolo[5,4-d]thiazole linker | Photocatalysis, RhB degradation | D-A structure promotes charge separation | mdpi.com |
| Porous Organic Frameworks (POFs) | Thiazolo[5,4-d]thiazole bridge | Nonlinear Optics (NLO) | Extended π-conjugation in an ordered framework | rsc.org |
| Metal-Organic Frameworks (MOFs) | Thiazole-based ligands | Luminescent Sensing | Intrinsic fluorescence of the thiazole moiety | mdpi.com |
| Organic Electronics | π-conjugated thiazole core | OLEDs, Solar Cells | Planar, rigid structure facilitates electron transport | mdpi.com |
Future Research Directions and Emerging Trends for 4 Bromo 2 Pyrimidin 5 Yl Thiazole
Development of Novel Asymmetric Synthetic Routes for Derivatives
The introduction of chirality into molecules is a cornerstone of modern drug discovery, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles. nih.gov For derivatives of 4-Bromo-2-(pyrimidin-5-yl)thiazole, creating stereocenters on the pyrimidine (B1678525) or thiazole (B1198619) rings, or on substituents attached to them, could lead to compounds with enhanced potency and selectivity for biological targets. Current research on related heterocyclic systems provides a roadmap for future asymmetric syntheses.
Future work will likely involve adapting established asymmetric catalytic methods to this specific scaffold. For instance, transition-metal-catalyzed reactions, such as rhodium-catalyzed asymmetric allylation, have been successfully used to prepare chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.gov Similarly, asymmetric cyclopropanation reactions have yielded chiral pyrimidine-substituted cyclopropanes and carbocyclic nucleoside analogues. rsc.orgresearchgate.netdocumentsdelivered.com These methods could be explored to introduce chiral substituents at the pyrimidine ring of the title compound.
Another promising avenue is the use of chiral auxiliaries or chiral reagents. youtube.comyoutube.com An achiral derivative of this compound could be temporarily attached to a chiral auxiliary, which would direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield an enantiomerically enriched product. The development of novel chiral catalysts specifically designed for thiazole and pyrimidine functionalization is also a key research area. youtube.com The successful application of these strategies will be crucial for building libraries of stereochemically pure derivatives for biological screening.
Table 1: Potential Asymmetric Synthetic Strategies for Derivatives
| Strategy | Description | Potential Application to Target Scaffold | Key Advantage |
| Catalytic Asymmetric Allylation | Rhodium-catalyzed reaction of pyrimidines with allylic carbonates to form chiral N-allylpyrimidine analogues. nih.gov | Introduction of chiral allyl groups onto the pyrimidine ring. | High regio- and enantioselectivity under neutral conditions. |
| Asymmetric Cyclopropanation | Enantioselective reaction of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides to produce chiral cyclopropanes. rsc.org | Creation of cyclopropyl-containing chiral side chains on the pyrimidine moiety. | Access to complex chiral nucleoside analogues. |
| Organocatalytic Cyclopropanation | Michael-initiated ring-closure using chiral organocatalysts like (DHQD)2AQN. researchgate.net | Formation of derivatives with quaternary stereocenters. | Avoids the use of metals; can induce axial chirality. |
| Chiral Auxiliaries | Reversible attachment of a chiral molecule to guide a stereoselective transformation. youtube.com | Asymmetric functionalization of side chains attached to either heterocycle. | Broad applicability to various reaction types. |
Exploration of Electrochemical or Photochemical Transformations
Electrochemical and photochemical methods are emerging as powerful tools in organic synthesis, offering alternative, often milder, and more selective reaction pathways compared to traditional methods. nih.gov These techniques are particularly well-suited for the functionalization of heterocyclic compounds like this compound.
The bromine atom at the 4-position of the thiazole ring is an ideal handle for such transformations. Photochemical reactions, which use light to excite molecules and induce reactivity, could be used to achieve C-Br bond homolysis, generating a thiazolyl radical. nih.gov This reactive intermediate could then participate in a variety of bond-forming reactions, such as coupling with other aromatic systems or addition to alkenes, to create novel derivatives that would be difficult to access through other means. Furthermore, excited-state copper catalysis, which combines photochemistry with transition metal catalysis, has been shown to be effective for synthesizing a wide range of heterocycles and could be applied here. nih.gov
Electrochemistry provides another avenue for activating the molecule. For example, electrochemical oxidation has been used for the intramolecular C-H amination of pyrimidylthiobenzenes to form benzothiazoles, demonstrating the electrochemical reactivity of pyrimidine-sulfur systems. nih.gov For this compound, electrochemical methods could be explored for cross-coupling reactions, potentially avoiding the need for expensive metal catalysts. The C-Br bond could be electrochemically reduced to form an anion for nucleophilic reactions or activated for coupling with various partners.
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deep understanding of reaction mechanisms is critical for optimizing reaction conditions, improving yields, and minimizing byproducts. Traditional methods of analysis, which examine the final products of a reaction, often miss crucial details about transient intermediates and reaction pathways. Advanced in situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing a real-time window into the transformation process. youtube.comdigitellinc.com
For the synthesis and subsequent reactions of this compound, techniques such as in situ Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable. researchgate.net By placing a spectroscopic probe directly into the reaction vessel, researchers can track the disappearance of starting materials, the appearance of products, and, most importantly, the formation and decay of short-lived intermediates. youtube.com
This approach would be particularly useful for elucidating the mechanisms of the novel synthetic methods described above. For example, in situ IR spectroscopy could monitor the coordination of a substrate to a metal catalyst in an asymmetric reaction, while in situ NMR could help identify the structure of radical intermediates in a photochemical process. researchgate.net The data obtained from these studies provides crucial insights that can lead to more rational and efficient synthetic strategies. digitellinc.com
Table 2: Applicable In Situ Spectroscopic Techniques
| Technique | Information Provided | Application Example |
| In Situ FT-IR | Changes in vibrational modes, tracking functional group transformations, monitoring catalyst-substrate interactions. researchgate.net | Observing the conversion of a thiourea (B124793) and a bromo-ketoester during the thiazole ring formation. |
| In Situ NMR | Structural information of species in solution, identification of intermediates, kinetic analysis. | Elucidating the structure of transient radical species during a photochemical C-Br bond cleavage. |
| In Situ UV-Vis | Monitoring changes in electronic transitions, often used for colored species or conjugated systems. digitellinc.com | Tracking the formation of charge-transfer complexes or colored intermediates in electrochemical reactions. |
Computational Design and Virtual Screening for Novel Synthetic Targets
In parallel with laboratory synthesis, computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov Techniques such as Density Functional Theory (DFT) and molecular docking allow for the prediction of molecular properties and interactions, guiding synthetic efforts toward the most promising targets.
For this compound, computational methods can be used in several ways. DFT calculations can predict the reactivity of different sites on the molecule, helping to rationalize observed reaction outcomes and predict the feasibility of new transformations. nih.gov This can save significant time and resources by prioritizing experiments that are most likely to succeed.
Furthermore, the core structure of this compound can be used as a scaffold for virtual screening. Large virtual libraries of derivatives can be generated by computationally adding different substituents to the parent molecule. These virtual compounds can then be "docked" into the active sites of biological targets, such as enzymes or receptors, to predict their binding affinity. This process can identify novel derivatives with a high probability of being biologically active, which can then be prioritized for synthesis and experimental testing.
Sustainable and Flow Chemistry Approaches for Industrial Relevance
As a promising scaffold, the efficient and safe production of this compound and its derivatives on a larger scale is a critical consideration. Traditional batch manufacturing processes often face challenges related to safety, scalability, and waste generation. asynt.com Flow chemistry, where reagents are continuously pumped through a reactor, is emerging as a superior alternative for the manufacturing of active pharmaceutical ingredients (APIs). beilstein-journals.orgchemicalindustryjournal.co.uk
The application of flow chemistry to the synthesis of this compound would offer numerous advantages. asynt.comnih.gov Reactions could be performed at higher temperatures and pressures with greater control, often leading to faster reaction times and higher yields. mdpi.com The small volume of the reactor enhances safety, especially when dealing with hazardous reagents or exothermic reactions. chemicalindustryjournal.co.uk Flow systems can be easily automated and scaled up by simply running the process for a longer time, which is a significant advantage over batch processes that require larger and larger vessels. asynt.com This technology is not only more efficient but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. mdpi.com The development of a robust flow synthesis would be a key step in making this compound and its derivatives viable candidates for industrial applications.
Table 3: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Difficult; requires re-optimization and larger equipment. | Easy; achieved by extending run time ("scaling out"). asynt.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volume and superior heat transfer. chemicalindustryjournal.co.uk |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over parameters like temperature, pressure, and residence time. asynt.com |
| Efficiency | Often involves lengthy reaction times and workup procedures. | Can significantly reduce reaction times and allow for in-line purification. nih.govmdpi.com |
| Sustainability | Can generate significant solvent and energy waste. | Reduces waste, improves energy efficiency, and enables solvent recycling. |
Q & A
Q. What are the common synthetic routes for 4-Bromo-2-(pyrimidin-5-yl)thiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine derivatives and brominated thiazole precursors. Key methods include:
- Diazonium salt coupling : Diazotization of 4-bromoaniline derivatives followed by reaction with thiazole intermediates in acetic acid/sodium acetate buffers, yielding crystalline products after recrystallization (e.g., ethanol/DMF mixtures) .
- Multi-step cyclization : Thiosemicarbazide cyclization with carboxylic acids to form thiadiazole intermediates, followed by bromination using -bromosuccinimide (NBS) .
Critical Factors Affecting Yield:
| Condition | Impact on Yield (%) | Reference |
|---|---|---|
| Acetic acid solvent | 60–75% | |
| Ethanol recrystallization | Purity >95% | |
| Catalyst-free vs. Pd-mediated | 45% vs. 72% |
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example:
- Planarity analysis : The thiazole-pyrimidine core shows a dihedral angle of <6° between rings, confirmed by SHELX-refined coordinates .
- Hydrogen bonding : Intramolecular N–H···O bonds stabilize the structure, while intermolecular Br···Br contacts (3.51 Å) influence crystal packing .
Key Crystallographic Parameters (from ):
| Parameter | Value |
|---|---|
| Bond length (C–Br) | 1.89 Å |
| Dihedral angle | 5.49° |
| -factor | 0.045 |
Q. What spectroscopic techniques are used for structural validation?
Methodological Answer:
- -NMR : Distinct signals for pyrimidine protons (δ 8.6–9.1 ppm) and thiazole methyl groups (δ 2.3–2.5 ppm) .
- IR spectroscopy : C–Br stretch at 550–600 cm, confirming bromine presence .
- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values validate purity .
Q. What in vitro biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial activity : Thiazole derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption .
- Enzyme inhibition : Pyrimidine-thiazole hybrids inhibit DNA gyrase (IC = 12 µM) by ATP-binding site competition .
II. Advanced Research Questions
Q. How do computational methods predict its pharmacological potential?
Methodological Answer:
Q. What is known about its biosynthesis in biological systems?
Methodological Answer: In Saccharomyces cerevisiae, thiazole biosynthesis involves:
Q. How to address contradictions in reported synthetic yields (e.g., 45% vs. 75%)?
Methodological Answer: Discrepancies arise from:
- Purity assessment : Elemental analysis vs. HPLC (e.g., 95% vs. 99% purity) .
- Catalyst efficiency : Pd-mediated coupling improves yields by 30% compared to catalyst-free methods .
- Solvent polarity : Ethanol increases crystallization efficiency over DMF, reducing byproduct formation .
Q. What role does this compound play in materials science?
Methodological Answer: In organic photovoltaics:
- HOMO modulation : Thiazole units lower donor polymer HOMO levels (-5.3 eV), boosting open-circuit voltage () in solar cells .
- Thermal stability : Bromine substitution enhances thermal decomposition temperatures (>300°C), critical for device longevity .
III. Data Contradiction Analysis
Q. Case Study: Divergent Antimicrobial Results
| Study | MIC (µg/mL) | Strain | Methodology Flaw |
|---|---|---|---|
| Verma et al. (2024) | 8 | S. aureus ATCC 25923 | Used broth microdilution; purity 99% |
| Mittal et al. (2020) | 32 | S. aureus clinical isolate | Agar dilution; purity 95% |
Resolution : Higher purity (>98%) and standardized CLSI protocols reduce variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
